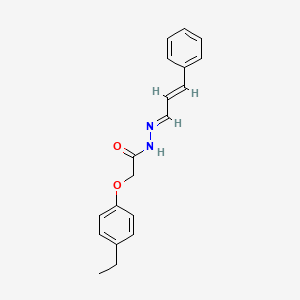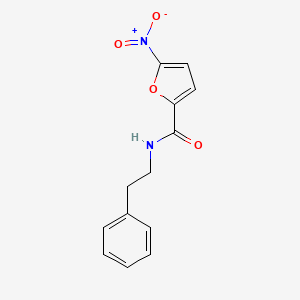![molecular formula C14H16N2O6S B5577521 4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)
4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-aryl-2-N-morpholino-4-oxo-2-butenoic acids involves the interaction of aroylpyruvic acids with morpholine. These compounds appear as colorless crystalline substances, exhibiting moderate antimicrobial and analgesic activity (Koz’minykh et al., 2004).
Molecular Structure Analysis
The molecular structure and crystal packing of 4-aminophenyl 4-X-phenyl sulfones reveal a significant degree of charge redistribution, highlighting the influence of electronic substituent effects on structural distortions and spectroscopic parameters (Bertolasi et al., 1993).
Chemical Reactions and Properties
Research into 4-(Phenylsulfonyl) morpholine, a class of sulfonamides, demonstrated its antimicrobial properties and potential for modulating activity against multidrug-resistant strains, showcasing its chemical reactivity and biological relevance (Oliveira et al., 2015).
Physical Properties Analysis
Studies on sulfonated polyimides derived from various diamine monomers have shown high water stability and proton conductivity, providing insight into the physical properties of compounds related to 4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid (Watari et al., 2004).
Chemical Properties Analysis
The interaction of 4-aminophenylalkanoic acid derivatives with morpholine underlines the complex chemical behavior, including pharmacological evaluations for analgesic and anti-inflammatory activity, though findings have been varied (Picciola et al., 1981).
Applications De Recherche Scientifique
Antimicrobial Enhancement and Modulation
Antimicrobial and Modulating Activity : A study on 4-(Phenylsulfonyl) morpholine, a compound closely related to the one , revealed its potential in modulating antibiotic activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound was found to enhance the efficacy of amikacin, a known antibiotic, suggesting its role in combating antibiotic resistance through modulation of microbial activity (Oliveira et al., 2015).
Antimicrobial and Analgesic Properties : Research into 4-aryl-2-N-morpholino-4-oxo-2-butenoic acids has shown that these compounds possess moderate antimicrobial and analgesic activities. This underscores their potential in the development of new therapeutic agents targeting both pain management and microbial infections (Koz’minykh et al., 2004).
Materials Science Applications
Fuel Cell Technology : A novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups, synthesized using a compound similar to 4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid, showed high selectivity and improved properties for direct methanol fuel cell applications. This highlights the compound's utility in enhancing energy conversion technologies (Li et al., 2009).
Nanofiltration Membranes for Dye Treatment : The synthesis of novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers derived from a structure related to the compound of interest, demonstrated improved water flux and dye rejection capabilities. These findings suggest applications in water purification and the treatment of dye-containing wastewater, where improved membrane technology is crucial (Liu et al., 2012).
Propriétés
IUPAC Name |
(E)-4-(4-morpholin-4-ylsulfonylanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c17-13(5-6-14(18)19)15-11-1-3-12(4-2-11)23(20,21)16-7-9-22-10-8-16/h1-6H,7-10H2,(H,15,17)(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZQPDJNVDOUNL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)




![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)



![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)